Z-Ala-Beta-Naphthyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Ala-Beta-Naphthyl ester, also known as this compound, is a chemical compound with the molecular formula C21H19NO4 and a molecular weight of 349.38 g/mol . It is a derivative of the amino acid alanine and is commonly used as a substrate for the detection of protease activity. This compound has gained significant attention in scientific research due to its potential biological activity and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Ala-Beta-Naphthyl ester is typically synthesized through esterification reactions. Another method involves the reaction of a carboxylate ion with a primary alkyl halide through an S_N2 reaction . The specific conditions for these reactions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Z-Ala-Beta-Naphthyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions to form different oxidized products.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Oxidation: Forms various oxidized derivatives depending on the specific oxidizing agent and conditions.
Substitution: Results in the formation of new ester derivatives or other substituted products.
Scientific Research Applications
Z-Ala-Beta-Naphthyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in biochemical studies to investigate enzyme kinetics and mechanisms.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of diagnostic tools and assays for detecting protease activity.
Mechanism of Action
The mechanism of action of Z-Ala-Beta-Naphthyl ester involves its interaction with proteases. The ester bond in the compound is hydrolyzed by proteases, releasing the naphthyl moiety, which can be detected using various analytical techniques. This interaction allows researchers to study the activity and specificity of different proteases.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds such as nafacillin, naftifine, tolnaftate, and terbinafine share structural similarities with Z-Ala-Beta-Naphthyl ester.
2-Naphthol derivatives: These compounds, including 2-naphthol and its analogues, are used in various organic transformations and have similar biological properties.
Uniqueness
This compound is unique due to its specific use as a substrate for protease detection. Its structure allows for the release of a detectable naphthyl moiety upon hydrolysis, making it a valuable tool in enzymatic assays and biochemical research.
Properties
IUPAC Name |
naphthalen-2-yl (2S)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-15(22-21(24)25-14-16-7-3-2-4-8-16)20(23)26-19-12-11-17-9-5-6-10-18(17)13-19/h2-13,15H,14H2,1H3,(H,22,24)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRJBGYAMMSYFN-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.